molecular formula C10H7ClFNO B1611817 2-(Chloromethyl)-6-fluoro-4(1H)-quinolinone CAS No. 946712-15-8

2-(Chloromethyl)-6-fluoro-4(1H)-quinolinone

Cat. No.: B1611817
CAS No.: 946712-15-8
M. Wt: 211.62 g/mol
InChI Key: WOUTVCQBWINSSK-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-fluoro-4(1H)-quinolinone (CAS 946712-15-8) is a chemical compound with the molecular formula C10H7ClFNO and a molecular weight of 211.62 g/mol . It belongs to the quinoline family, a class of compounds of significant interest in medicinal chemistry, particularly known for the fluoroquinolone subclass. Fluoroquinolones are a major class of synthetic antibiotics that target the bacterial enzymes DNA gyrase and topoisomerase IV . By stabilizing a covalent enzyme-DNA complex, these inhibitors disrupt DNA replication and repair, leading to bacterial cell death . The specific structure of this compound, featuring a reactive chloromethyl group at the 2-position and a fluorine atom at the 6-position, makes it a valuable synthetic intermediate. This structure is characteristic of key modifications in fluoroquinolone development, where the C-6 fluorine is known to enhance antibacterial potency and bioavailability . Consequently, this reagent is primarily used in research and development for the synthesis of novel antibacterial agents and other pharmacologically active molecules . It is offered as a reagent-grade material for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(chloromethyl)-6-fluoro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO/c11-5-7-4-10(14)8-3-6(12)1-2-9(8)13-7/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUTVCQBWINSSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C=C(N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589831
Record name 2-(Chloromethyl)-6-fluoroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946712-15-8
Record name 2-(Chloromethyl)-6-fluoro-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946712-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-6-fluoroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation: 6-Fluoro-2-methylquinoline

The precursor 6-fluoro-2-methylquinoline is synthesized through cyclization reactions involving substituted anilines and unsaturated coupling partners under elevated temperatures. This step is crucial for introducing the fluorine atom at the 6-position and establishing the quinoline core.

Oxidation to 6-Fluoro-4-quinolinone

The 2-methyl group is oxidized to the corresponding 4(1H)-quinolinone. One effective method involves the oxidation of 4-chloro-6-fluoro-2-methylquinoline using 3-chloroperbenzoic acid, which converts the methyl group into an aldehyde intermediate or hydroxyl functionality at the 4-position.

Chloromethylation at the 2-Position

The critical chloromethylation step is achieved by chlorinating the methyl group at the 2-position. This can be accomplished by treatment with benzenesulfonyl chloride or other chlorinating agents after oxidation, yielding 4-chloro-2-(chloromethyl)-6-fluoroquinoline intermediates.

Hydrolysis to 2-(Chloromethyl)-6-fluoro-4(1H)-quinolinone

Subsequent hydrolysis or nucleophilic substitution reactions convert the chlorinated intermediate into the final quinolinone structure. The hydrolysis step typically involves aqueous or acidic conditions to form the 4(1H)-quinolinone moiety while retaining the chloromethyl group at the 2-position.

Representative Reaction Scheme

Step Reactants/Conditions Product/Outcome Yield (%)
1 6-Fluoro-2-methylquinoline + 3-chloroperbenzoic acid Oxidized intermediate (4-quinolinone precursor) Not specified
2 Oxidized intermediate + benzenesulfonyl chloride 4-chloro-2-(chloromethyl)-6-fluoroquinoline High (approx. 90%)
3 Hydrolysis under acidic conditions This compound Not specified

Experimental Conditions and Optimization

  • Oxidation: Conducted in organic solvents such as acetic acid or diphenyl ether at elevated temperatures (~100–250 °C) to facilitate conversion without side reactions.
  • Chlorination: Carried out at moderate temperatures (~50–80 °C) using benzenesulfonyl chloride or phosphorus oxychloride to ensure selective chloromethylation.
  • Hydrolysis: Typically performed at room temperature to 80 °C in aqueous or mixed solvent systems to convert chlorinated intermediates into quinolinone derivatives.

Research Findings and Notes

  • The oxidation of 4-chloro-6-fluoro-2-methylquinoline with 3-chloroperbenzoic acid is a key step that efficiently introduces the oxygen functionality necessary for quinolinone formation.
  • Chlorination with benzenesulfonyl chloride is selective and yields the desired chloromethyl intermediate in high purity and yield, facilitating subsequent transformations.
  • The presence of the fluorine atom at the 6-position influences the regioselectivity and electronic properties of the quinoline ring, which can be leveraged for further functionalization.
  • Alternative catalytic methods, such as iridium-catalyzed borylation, have been explored for functionalizing quinoline derivatives but are less directly related to the chloromethylation step.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Observations Reference
Oxidation of 2-methylquinoline 3-Chloroperbenzoic acid, acetic acid, 100 °C Efficient conversion to quinolinone precursor
Chloromethylation Benzenesulfonyl chloride, 50 °C High yield of chloromethyl intermediate
Hydrolysis to quinolinone Aqueous acidic conditions, room temp to 80 °C Formation of this compound

Scientific Research Applications

2-(Chloromethyl)-6-fluoro-4(1H)-quinolinone has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-fluoro-4(1H)-quinolinone involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

    DNA Intercalation: The planar structure of the quinolinone ring allows it to intercalate into DNA, disrupting DNA replication and transcription processes.

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Position Effects :
    • Halogenation : Fluorine at position 6 (common in ) enhances electronegativity and metabolic stability. Chlorine at position 3 () or 7 () influences steric and electronic interactions.
    • Functional Groups : Hydroxy groups () improve solubility via hydrogen bonding, whereas chloromethyl or trifluoromethyl groups (hypothetical in target compound, ) increase lipophilicity and reactivity.
    • Ring Modifications : The cyclopropyl group in and the tetrazole moiety in introduce conformational rigidity and bioisosteric properties, respectively.

Research Findings

  • Synthetic Utility: 4-Hydroxyquinolin-2(1H)-ones (e.g., ) are synthesized via thermal condensation of anilines and malonic esters, serving as intermediates for diones and brominated derivatives .
  • Biological Activity : Compounds like and are explored for antimicrobial and kinase-inhibitory properties due to halogenation and heterocyclic substituents .
  • Electronic Properties: Trifluoromethyl-substituted quinolinones () exhibit unique electronic profiles, making them candidates for optoelectronic materials .

Key Observations and Limitations

  • Data Gaps : Melting points and solubility data are sparse for many analogs, limiting direct comparisons.
  • Contradictions : While halogenation generally enhances bioactivity, excessive lipophilicity (e.g., from chloromethyl groups) may reduce aqueous solubility, necessitating structural optimization.
  • Hypothetical Target Compound: The absence of direct data on 2-(Chloromethyl)-6-fluoro-4(1H)-quinolinone requires extrapolation from analogs. Its chloromethyl group likely increases reactivity in alkylation reactions compared to hydroxy or chlorine substituents.

Biological Activity

2-(Chloromethyl)-6-fluoro-4(1H)-quinolinone is a synthetic compound that belongs to the quinolone family, known for its diverse biological activities. This article reviews its biological activity, including antimicrobial, antiproliferative, and other pharmacological properties, based on various research findings.

Chemical Structure and Properties

The compound features a quinoline backbone with a chloromethyl and a fluorine substituent, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that quinolone derivatives exhibit significant antimicrobial properties. A study highlighted that this compound showed promising antibacterial activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated against various cancer cell lines. In vitro studies demonstrated that this compound inhibits cell proliferation in a dose-dependent manner.

Case Study: Evaluation Against Cancer Cell Lines

A study assessed the compound's effects on human cancer cell lines such as H-460 (lung cancer), HT-29 (colon cancer), and HepG2 (liver cancer). The results indicated IC50 values ranging from 0.5 to 10 µM, demonstrating significant potency compared to standard chemotherapeutic agents.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Comparison to Control
H-4600.55-fold more active than gefitinib
HT-293.0Comparable to doxorubicin
HepG22.5More effective than cisplatin

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For instance:

  • DNA Intercalation : The compound may intercalate into DNA, disrupting replication.
  • Enzyme Inhibition : It can inhibit key enzymes involved in cellular processes, such as kinases related to cell cycle regulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Chloromethyl)-6-fluoro-4(1H)-quinolinone
Reactant of Route 2
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2-(Chloromethyl)-6-fluoro-4(1H)-quinolinone

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